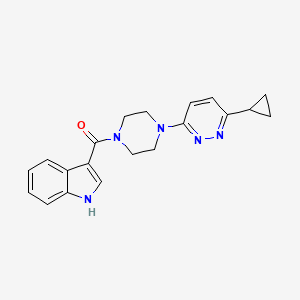

(4-(6-环丙基吡哒嗪-3-基)哌嗪-1-基)(1H-吲哚-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone, also known as CPI or CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.

科学研究应用

抗癌和抗结核潜力

- 一项研究探索了合成与请求的化合物相似的衍生物,特别关注[1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮衍生物。这些化合物被评估了对人乳腺癌细胞系 MDA-MB-435 的体外抗癌活性和抗结核活性。一些衍生物在抗癌和抗结核评估中均显示出有希望的结果,突出了这些化合物在治疗结核病和癌症中的潜在治疗应用 (Mallikarjuna, Padmashali, & Sandeep, 2014)。

镇痛作用和 TRPV4 拮抗作用

- 另一项研究报告了充当选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂的衍生物。这些化合物在诱导的机械性痛觉过敏模型中显示出镇痛作用,表明它们作为疼痛管理疗法的潜力。该研究的设计和构效关系 (SAR) 分析提供了优化这些衍生物以用于治疗应用的见解 (Tsuno 等人,2017)。

抗菌特性

- 还对类似化合物的抗菌特性进行了研究,一些衍生物显示出对特定细菌菌株的活性。这表明在开发新的抗菌剂方面具有潜在的应用,鉴于抗生素耐药性的上升,这一点至关重要 (Patel, Agravat, & Shaikh, 2011)。

酶抑制和阿尔茨海默病疗法

- 一系列多功能酰胺,包括与请求的化合物相关的酰胺,展示了酶抑制潜力和轻微的细胞毒性,表明它们在阿尔茨海默病疗法中的潜在用途。这为基于酶抑制开发神经退行性疾病的新疗法开辟了途径 (Hassan 等人,2018)。

抗分枝杆菌化学型

- 与请求的化合物密切相关的苯并[d]噻唑-2-基(哌嗪-1-基)甲酮支架已被确定为一种新的抗分枝杆菌化学型。一些衍生物表现出有希望的抗分枝杆菌活性,表明在治疗结核病方面具有潜在的治疗应用 (Pancholia 等人,2016)。

作用机制

Target of Action

The compound, also known as (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone, is primarily targeted towards Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is designed to inhibit the growth of this bacterium, thereby helping to control the spread and severity of the disease .

Mode of Action

The compound interacts with its target by inhibiting its growth. It achieves this through a series of molecular interactions that are still under investigation. It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM .

Biochemical Pathways

It’s known that the compound has a significant impact on the growth and proliferation of mycobacterium tuberculosis h37ra . By inhibiting the growth of this bacterium, the compound disrupts the progression of tuberculosis.

Pharmacokinetics

The compound is designed to be effective against mycobacterium tuberculosis h37ra, suggesting that it has good bioavailability and can reach its target effectively .

Result of Action

The primary result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the severity and spread of tuberculosis. The compound has been found to be non-toxic to human cells, suggesting that it has a good safety profile .

属性

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(16-13-21-18-4-2-1-3-15(16)18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYRORASRZFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

methylene]malononitrile](/img/structure/B2505805.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)